molecular formula C12H8FNO3 B2476873 2-Fluorophenyl 2-nitrophenyl ether CAS No. 93974-08-4

2-Fluorophenyl 2-nitrophenyl ether

Cat. No.: B2476873
CAS No.: 93974-08-4
M. Wt: 233.198
InChI Key: XVZDYNSMGNIZSS-UHFFFAOYSA-N
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Description

2-Fluorophenyl 2-nitrophenyl ether is a useful research compound. Its molecular formula is C12H8FNO3 and its molecular weight is 233.198. The purity is usually 95%.
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Scientific Research Applications

Biochemical Photoprobes

2-Fluorophenyl 2-nitrophenyl ether has been studied for its potential as a biochemical photoprobe. Pleixats et al. (1989) explored its nucleophilic photosubstitution with various amines, suggesting its utility in this field due to its thermal stability and quantum yield values in photoreactions (Pleixats et al., 1989). Marquet et al. (1993) also indicated its suitability as a biochemical photoprobe, especially for proteins with multiple nucleophiles, due to its photoreactivity (Marquet et al., 1993).

Chemical Synthesis and Reactions

In chemical synthesis, the compound exhibits notable solvent dependence in its reactions, as demonstrated by Barili et al. (1974) in their study on the reaction of 1,2-epoxy-1-(p-nitrophenyl)cyclohexane with boron trifluoride–diethyl ether complex (Barili et al., 1974). Jelenc et al. (1978) proposed 4-nitrophenyl ethers, including this compound, as high-yield photoreagents for protein crosslinking and affinity labeling, highlighting their reactivity under irradiation (Jelenc et al., 1978).

Soil and Environmental Studies

In environmental sciences, particularly in soil studies, the compound has been examined for its degradation behavior. Eastin (1971) investigated the degradation of fluorodifen (a related compound) in peanut seedling roots, which has implications for understanding the environmental impact of such compounds (Eastin, 1971). Tewfik and Hamdi (1975) studied the metabolism of fluorodifen by soil microorganisms, providing insights into the ecological interactions of such chemicals (Tewfik & Hamdi, 1975).

Sensor Development

Zdrachek et al. (2015) explored the use of this compound in developing H+-selective microelectrodes for corrosion studies, demonstrating its application in sensor technology (Zdrachek et al., 2015).

Properties

IUPAC Name

1-(2-fluorophenoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZDYNSMGNIZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2-Fluorophenoxy)-1-nitrobenzene (0.94 g, 81%) was prepared from 2-fluorophenol (0.62 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(2-fluorophenoxy)aniline (0.59 g, 72%) following general procedure B. N-[2-(2-Fluorophenoxy)phenyl]-N′-(thiazol-2-yl)urea (110 mg, 68%) was prepared from 2-(2-fluorophenoxy)aniline (102 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.59 g
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: What is the role of 2-fluorophenyl 2-nitrophenyl ether in potentiometric sensors?

A: this compound primarily acts as a plasticizer in the polymeric membrane of potentiometric sensors [, , , , , ].

Q2: How does the choice of plasticizer, specifically this compound, affect sensor performance?

A2: The plasticizer influences the membrane's physical properties, impacting sensor performance. Research shows that using this compound can:

  • Improve sensitivity: Studies observed an increase in slope (sensitivity) from 61.2 to 63.8 mV decade−1 when this compound was used as the plasticizer compared to another plasticizer [].
  • Enhance detection limit: The practical limit of detection improved from 2.6×10−6 mol L−1 to 2.5×10−5 mol L−1 with this plasticizer [].
  • Influence selectivity: The choice of plasticizer can impact the sensor's selectivity towards the target analyte over interfering species [, ].

Q3: Are there alternative plasticizers to this compound in these sensors, and how do they compare?

A: Yes, alternative plasticizers, such as dibutyl phthalate, have been explored []. The choice between this compound and dibutyl phthalate depends on the desired sensor characteristics. For instance, while dibutyl phthalate led to a higher slope in certain membrane compositions [], this compound provided a better detection limit in the same study.

Q4: What types of potentiometric sensors utilize this compound?

A4: The research highlights its use in sensors designed for various analytes, including:

  • Amantadine: Used in pharmaceutical formulations and urine analysis [].
  • Oxicams (various anti-inflammatory drugs): Utilized for pharmaceutical analysis [].
  • Lead: Applied in environmental monitoring of water samples [].
  • Tetracycline: Developed for food safety applications, particularly in detecting residues in milk [].
  • Histamine: Implemented for assessing fish freshness [].
  • Thiamine and Pyridoxine: Used for analyzing multivitamin products [].

Q5: How does the incorporation of nanomaterials, along with this compound, affect sensor performance?

A: Studies incorporating multi-walled carbon nanotubes (MWCNTs) alongside this compound demonstrated several advantages [, ]:

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